molecular formula C8H13N3O8P2 B15185549 (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester CAS No. 81216-16-2

(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester

Cat. No.: B15185549
CAS No.: 81216-16-2
M. Wt: 341.15 g/mol
InChI Key: NDVHKTPXXJTDNB-UHFFFAOYSA-N
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Description

(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the pyrimidine ring and two bisphosphonic acid ester groups at the 2 and 4 positions. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester typically involves multiple steps. One common method includes the nitration of a pyrimidine precursor followed by the introduction of bisphosphonic acid ester groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bisphosphonic acid ester groups can chelate metal ions or interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern and functional groups.

    2-Pyrrolidone: Another nitrogen-containing heterocycle with different chemical properties and applications.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.

Uniqueness

(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is unique due to the combination of its nitro group and bisphosphonic acid ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyrimidine derivatives.

Properties

CAS No.

81216-16-2

Molecular Formula

C8H13N3O8P2

Molecular Weight

341.15 g/mol

IUPAC Name

2,4-bis(dimethoxyphosphoryl)-5-nitropyrimidine

InChI

InChI=1S/C8H13N3O8P2/c1-16-20(14,17-2)7-6(11(12)13)5-9-8(10-7)21(15,18-3)19-4/h5H,1-4H3

InChI Key

NDVHKTPXXJTDNB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=NC(=NC=C1[N+](=O)[O-])P(=O)(OC)OC)OC

Origin of Product

United States

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